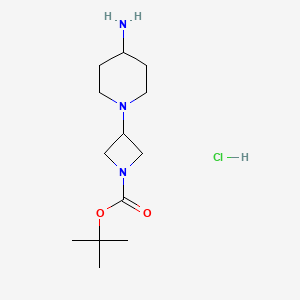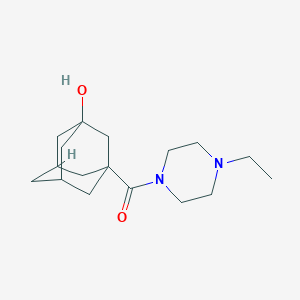
3-(4-Ethylpiperazine-1-carbonyl)adamantan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethylpiperazine-1-carbonyl)adamantan-1-ol is a compound that combines the structural features of adamantane and piperazine. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while piperazine is a heterocyclic organic compound commonly used in pharmaceuticals. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylpiperazine-1-carbonyl)adamantan-1-ol typically involves the reaction of adamantan-1-ol with 4-ethylpiperazine-1-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Ethylpiperazine-1-carbonyl)adamantan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the adamantane moiety can be oxidized to form a ketone.
Reduction: The carbonyl group in the piperazine moiety can be reduced to form an alcohol.
Substitution: The hydrogen atoms in the adamantane ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-(4-Ethylpiperazine-1-carbonyl)adamantan-1-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted adamantane derivatives.
Applications De Recherche Scientifique
3-(4-Ethylpiperazine-1-carbonyl)adamantan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and ability to penetrate biological membranes.
Industry: Utilized in the development of advanced materials and polymers due to its rigid structure.
Mécanisme D'action
The mechanism of action of 3-(4-Ethylpiperazine-1-carbonyl)adamantan-1-ol involves its interaction with specific molecular targets and pathways. The adamantane moiety provides rigidity and stability, allowing the compound to effectively bind to its targets. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. This dual functionality makes the compound a versatile tool in both chemical and biological research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantan-1-ol: Shares the adamantane core but lacks the piperazine moiety.
4-Ethylpiperazine-1-carbonyl chloride: Contains the piperazine moiety but lacks the adamantane core.
1-Adamantylamine: Contains the adamantane core with an amine group instead of the piperazine moiety.
Uniqueness
3-(4-Ethylpiperazine-1-carbonyl)adamantan-1-ol is unique due to the combination of the adamantane and piperazine structures. This combination imparts both rigidity and flexibility, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential bioactivity further enhance its value in research and industry .
Propriétés
Formule moléculaire |
C17H28N2O2 |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
(4-ethylpiperazin-1-yl)-(3-hydroxy-1-adamantyl)methanone |
InChI |
InChI=1S/C17H28N2O2/c1-2-18-3-5-19(6-4-18)15(20)16-8-13-7-14(9-16)11-17(21,10-13)12-16/h13-14,21H,2-12H2,1H3 |
Clé InChI |
ISSDMGAWOQIQGT-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)(C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



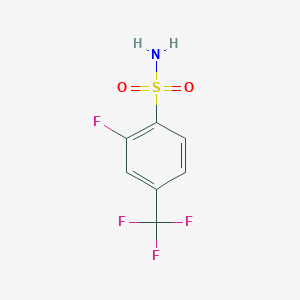
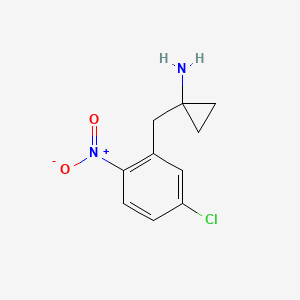
![6-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13584742.png)
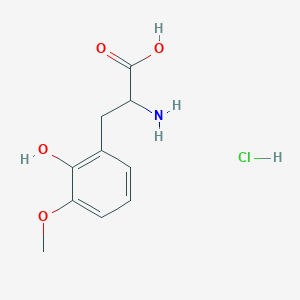
![rac-tert-butyl N-[(3R,4S)-4-[difluoro(phenyl)methyl]pyrrolidin-3-yl]carbamate hydrochloride](/img/structure/B13584752.png)
![2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13584765.png)
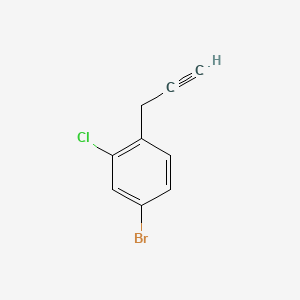
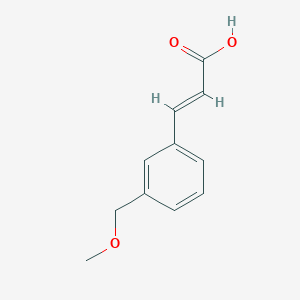
![1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B13584786.png)

![tert-butylN-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B13584801.png)
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-dihydropyrimidine-2,4-dione](/img/structure/B13584811.png)
